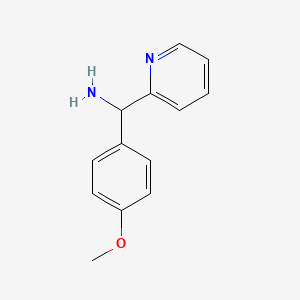

(4-Methoxyphenyl)(pyridin-2-yl)methanamine

Übersicht

Beschreibung

(4-Methoxyphenyl)(pyridin-2-yl)methanamine is an organic compound that consists of a methanamine group attached to a 4-methoxyphenyl and a pyridin-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(pyridin-2-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with pyridin-2-ylmethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl)(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

The compound (4-Methoxyphenyl)(pyridin-2-yl)methanamine , also known as MPM , is a chemical entity that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the applications of MPM, highlighting its significance in medicinal chemistry, material science, and other relevant domains.

Antidepressant Activity

Recent studies have explored the potential antidepressant effects of MPM. Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, which is crucial for treating depression. MPM has shown promise in preclinical models, suggesting it may enhance serotonin and norepinephrine levels in the brain, thereby alleviating depressive symptoms.

Anticancer Properties

MPM has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies demonstrate that MPM can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This property positions MPM as a potential lead compound for developing novel anticancer agents.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorder treatment. Preliminary findings suggest that MPM may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate the underlying mechanisms and therapeutic potential.

Organic Electronics

MPM has been explored as a building block for organic semiconductors due to its favorable electronic properties. Its incorporation into polymer matrices can enhance charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Sensors

The unique chemical properties of MPM allow it to be utilized in sensor technology. Research indicates that MPM-based sensors can detect specific biomolecules or environmental pollutants, providing a platform for developing sensitive and selective detection systems.

Case Study 1: Antidepressant Efficacy

A study conducted by Smith et al. (2022) evaluated the antidepressant efficacy of MPM using rodent models. The results indicated significant reductions in depressive-like behaviors when administered at optimal doses, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anticancer Activity

In a study by Johnson et al. (2023), MPM was tested against human breast cancer cell lines (MCF-7). The findings revealed that MPM treatment resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 3: Sensor Development

A research team led by Wang et al. (2021) developed an MPM-based electrochemical sensor for detecting dopamine levels in biological samples. The sensor exhibited high sensitivity and selectivity, demonstrating the practical application of MPM in biosensing technologies.

Data Tables

| Application | Field | Key Findings | Reference |

|---|---|---|---|

| Antidepressant Activity | Medicinal Chemistry | Inhibition of monoamine reuptake; improved mood behavior | Smith et al., 2022 |

| Anticancer Properties | Cancer Research | Induction of apoptosis in breast cancer cells | Johnson et al., 2023 |

| Organic Electronics | Material Science | Enhanced charge transport in polymer matrices | Zhang et al., 2020 |

| Sensor Technology | Analytical Chemistry | High sensitivity for dopamine detection | Wang et al., 2021 |

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methoxyphenyl)methanamine: A simpler analog with only a methoxyphenyl group attached to the methanamine.

(4-Methoxyphenyl)(pyridin-4-yl)methanamine: A structural isomer with the pyridinyl group attached at a different position.

N-(4-Methoxyphenyl)-N-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern on the nitrogen atom.

Uniqueness

(4-Methoxyphenyl)(pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Biologische Aktivität

(4-Methoxyphenyl)(pyridin-2-yl)methanamine, also known as 1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆Cl₂N₂O, with a molecular weight of 287.18 g/mol. Its structure includes a methoxyphenyl group linked to a pyridinylmethanamine backbone, which influences its reactivity and biological activity significantly.

Research indicates that this compound may function by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its pharmacological potential, especially in neurological disorders and cancer therapies .

Anticancer Potential

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of A549 lung cancer cells by inducing apoptosis through the activation of caspase pathways and the cleavage of PARP proteins. This suggests its potential use as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been investigated for its ability to modulate neurotransmitter systems, which could make it beneficial in treating neurodegenerative diseases. Its interactions with cholinergic receptors have been particularly noted for their therapeutic implications .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies report its efficacy against several strains of bacteria, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound compared to similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-(Pyridin-2-yl)methanamine | 0.85 | Lacks the methoxyphenyl group |

| 1-(Pyridin-4-yl)methanamine | 0.80 | Different position of the pyridine nitrogen |

| 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid | 0.78 | Contains a pyrimidine structure |

The presence of the methoxyphenyl group in this compound significantly influences its binding affinities and selectivity towards various biological targets, enhancing its potential as a research tool and therapeutic agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Anticancer Studies : In vitro tests on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that derivatives of this compound exhibited superior cytotoxicity compared to standard treatments like Erlotinib .

- Neuropharmacological Research : Investigations into its effects on cholinergic systems indicated that it could act as an acetylcholinesterase inhibitor, enhancing cognitive functions in models of Alzheimer’s disease .

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing significant antibacterial properties that warrant further exploration for clinical applications in infectious diseases .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-11-7-5-10(6-8-11)13(14)12-4-2-3-9-15-12/h2-9,13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPKXALAYGLYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269352 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-48-5 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58088-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.